Galanin Receptor 2 Binding Affinity: Establishing the Baseline for Non-Selective Pyrimidoindole Activity
This compound exhibits a measured IC50 of 42,000 nM (42 μM) against human galanin receptor type 2 (GALR2), as determined in a high-throughput screening campaign at The Scripps Research Institute Molecular Screening Center [1]. This weak affinity establishes the compound as a non-potent, non-selective ligand within the pyrimidoindole class. While no direct comparator data for the unsubstituted parent scaffold is available against GALR2 in the same assay, this value provides a critical reference point for medicinal chemists seeking to benchmark the functional consequences of adding potency-enhancing substituents (e.g., ethynyl, cyanoethyl, or substituted piperazine groups) to the pyrimidoindole core [2].
| Evidence Dimension | Galanin receptor type 2 (GALR2) binding affinity (IC50) |
|---|---|
| Target Compound Data | 42,000 nM (42 μM) |
| Comparator Or Baseline | Potent GSK-3β pyrimidoindole inhibitor (S)-15 (IC50 = 6 nM) [Class-level context only; different target] |
| Quantified Difference | Target compound is ~7,000-fold less potent than optimized pyrimidoindole inhibitors in class |
| Conditions | High-throughput screening assay; The Scripps Research Institute Molecular Screening Center; Homo sapiens GALR2 |
Why This Matters
This quantifiable weak activity justifies procurement of the unsubstituted parent compound as an essential negative control or SAR baseline for screening cascades targeting GPCRs or kinases within the pyrimidoindole chemical series.
- [1] BindingDB. BDBM42037: 4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole. Ki/IC50 Data for Galanin receptor type 2. Deposited 2011-05-17. The Scripps Research Institute Molecular Screening Center. View Source
- [2] Andreev S, Pantsar T, Tesch R, et al. Addressing a Trapped High-Energy Water: Design and Synthesis of Highly Potent Pyrimidoindole-Based Glycogen Synthase Kinase-3β Inhibitors. J Med Chem. 2021;64(13):9165-9183. View Source
